molecular formula C17H18N2O3S B300404 N-(4-methylphenyl)-1-(methylsulfonyl)-5-indolinecarboxamide

N-(4-methylphenyl)-1-(methylsulfonyl)-5-indolinecarboxamide

Cat. No. B300404
M. Wt: 330.4 g/mol
InChI Key: SAEPBVCWTWBDDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-1-(methylsulfonyl)-5-indolinecarboxamide, also known as MI-401, is a novel small-molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment.

Scientific Research Applications

N-(4-methylphenyl)-1-(methylsulfonyl)-5-indolinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including melanoma, lung cancer, and breast cancer. N-(4-methylphenyl)-1-(methylsulfonyl)-5-indolinecarboxamide has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as paclitaxel and cisplatin.

Mechanism of Action

N-(4-methylphenyl)-1-(methylsulfonyl)-5-indolinecarboxamide exerts its anti-tumor effects by inhibiting the activity of a protein called MDM2, which is responsible for the degradation of the tumor suppressor protein p53. By inhibiting MDM2, N-(4-methylphenyl)-1-(methylsulfonyl)-5-indolinecarboxamide stabilizes p53 and promotes its activity, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-1-(methylsulfonyl)-5-indolinecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth and metastasis in preclinical models. It has also been shown to enhance the anti-tumor immune response by increasing the expression of immune checkpoint proteins, such as PD-L1 and CTLA-4.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-1-(methylsulfonyl)-5-indolinecarboxamide has several advantages for lab experiments, including its high potency and specificity for MDM2 inhibition, as well as its ability to enhance the anti-tumor activity of other chemotherapeutic agents. However, N-(4-methylphenyl)-1-(methylsulfonyl)-5-indolinecarboxamide also has some limitations, including its relatively short half-life and potential toxicity at high doses.

Future Directions

There are several future directions for the study of N-(4-methylphenyl)-1-(methylsulfonyl)-5-indolinecarboxamide, including the development of more potent and selective MDM2 inhibitors, the exploration of its potential in combination with other immunotherapeutic agents, and the investigation of its use in different cancer types and patient populations. Additionally, the development of biomarkers to predict response to N-(4-methylphenyl)-1-(methylsulfonyl)-5-indolinecarboxamide treatment could help to identify patients who are most likely to benefit from this therapy.

Synthesis Methods

N-(4-methylphenyl)-1-(methylsulfonyl)-5-indolinecarboxamide can be synthesized through a multi-step process that involves the reaction of 4-methylphenylamine with 4-bromo-1H-indole, followed by the reaction of the resulting intermediate with methylsulfonyl chloride and isobutyl chloroformate. The final product is obtained through purification by column chromatography.

properties

Product Name

N-(4-methylphenyl)-1-(methylsulfonyl)-5-indolinecarboxamide

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

N-(4-methylphenyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide

InChI

InChI=1S/C17H18N2O3S/c1-12-3-6-15(7-4-12)18-17(20)14-5-8-16-13(11-14)9-10-19(16)23(2,21)22/h3-8,11H,9-10H2,1-2H3,(H,18,20)

InChI Key

SAEPBVCWTWBDDW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.